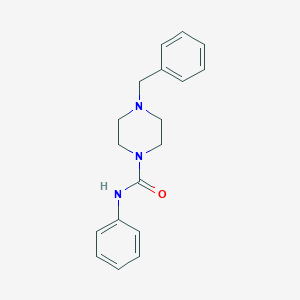![molecular formula C20H18O2 B282080 (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one, also known as BTBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of chromenones and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one is not fully understood. However, studies have suggested that it may act through multiple pathways. In cancer cells, (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been found to induce apoptosis by activating the caspase cascade. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
In macrophages, (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 pathway, which is involved in the production of antioxidant enzymes.
Biochemical and Physiological Effects:
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit the PI3K/Akt/mTOR pathway. In macrophages, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines and activate the Nrf2 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has potent anticancer and anti-inflammatory activity, which makes it a promising compound for research. However, there are also some limitations. The mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Also, the compound is not very water-soluble, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one. One direction is to study its effects on other cancer cell lines and in vivo models. Another direction is to study its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. It would also be interesting to study the mechanism of action in more detail to better understand how the compound works. Finally, the development of more water-soluble derivatives of (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one could expand its potential applications in different experiments.
Conclusion:
In conclusion, (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has potent anticancer and anti-inflammatory activity and has been studied extensively for its effects on cancer cells and macrophages. Although the mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. There are several future directions for research on (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one, including studying its effects on other cancer cell lines and in vivo models, studying its potential use as an anti-inflammatory agent, and developing more water-soluble derivatives.
Synthesemethoden
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 3-formylchromone and benzaldehyde in the presence of a base catalyst. The reaction yields (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one as a yellow crystalline solid with a high yield. Other methods involve the use of different aldehydes and ketones as reactants.
Wissenschaftliche Forschungsanwendungen
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has potent anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. It has been found to induce apoptosis and inhibit cell proliferation in these cells.
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which are important immune cells involved in the inflammatory response. This suggests that (10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one may have potential applications in the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C20H18O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one |
InChI |
InChI=1S/C20H18O2/c21-18-11-10-15-13-22-19-9-5-4-8-16(19)20(15)17(18)12-14-6-2-1-3-7-14/h1-9,12,15,20H,10-11,13H2/b17-12+ |
InChI-Schlüssel |
ZNESXBFZDGCWPR-SFQUDFHCSA-N |
Isomerische SMILES |
C1CC(=O)/C(=C\C2=CC=CC=C2)/C3C1COC4=CC=CC=C34 |
SMILES |
C1CC(=O)C(=CC2=CC=CC=C2)C3C1COC4=CC=CC=C34 |
Kanonische SMILES |
C1CC(=O)C(=CC2=CC=CC=C2)C3C1COC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)